molecular formula C22H19ClN2O2 B2933792 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole CAS No. 432015-28-6

1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B2933792
CAS No.: 432015-28-6
M. Wt: 378.86
InChI Key: VJEABSQWDOARMA-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of Methoxyphenoxy Group: The final step involves the reaction of the intermediate with 4-methoxyphenol in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For instance, it could inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with DNA replication.

Comparison with Similar Compounds

    1-(2-Chlorobenzyl)-2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Chlorobenzyl)-2-[(4-nitrophenoxy)methyl]-1H-benzimidazole: Contains a nitro group, which may alter its biological activity.

Uniqueness: 1-(2-Chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group, for example, can influence its solubility and interaction with biological targets differently compared to hydroxyl or nitro groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEABSQWDOARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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